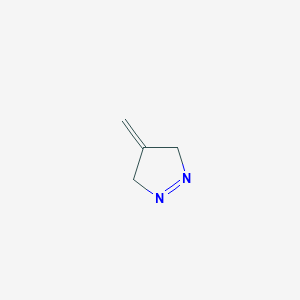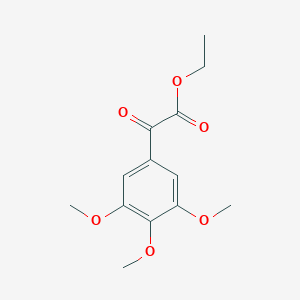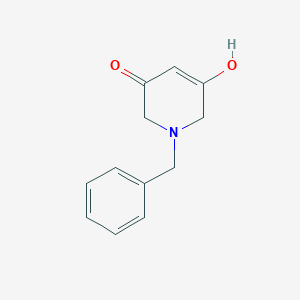
4'-Iodacetophenon
Übersicht
Beschreibung
4’-Iodoacetophenone, also known as 1-(4-iodophenyl)ethanone, is an organic compound with the molecular formula C8H7IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetophenone group. This compound appears as a pale brown to brown crystalline powder and is known for its applications in various chemical processes .
Wissenschaftliche Forschungsanwendungen
4’-Iodoacetophenone has a wide range of applications in scientific research:
Biology and Medicine: It serves as an intermediate in the synthesis of quinoline-based potential anticancer agents.
Wirkmechanismus
Target of Action
4’-Iodoacetophenone is primarily used as a substrate in palladium-catalyzed coupling reactions . The compound’s primary targets are therefore the reactants in these reactions, which can vary depending on the specific reaction being carried out.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling, a powerful tool in the synthesis of complex organic molecules . In a typical reaction, 4’-Iodoacetophenone would be combined with a siloxane in the presence of a palladium(0) catalyst . The iodine atom on the 4’-Iodoacetophenone molecule is replaced by the siloxane, resulting in the formation of a new carbon-silicon bond .
Biochemical Pathways
The biochemical pathways affected by 4’-Iodoacetophenone are largely dependent on the nature of the coupling reaction. For instance, in the synthesis of quinoline-based potential anticancer agents, 4’-Iodoacetophenone may play a crucial role . The downstream effects of these reactions can be significant, leading to the production of complex molecules with potential therapeutic applications .
Result of Action
The result of 4’-Iodoacetophenone’s action is the formation of a new molecule through a cross-coupling reaction . This can lead to the synthesis of complex organic molecules, such as potential anticancer agents . The exact molecular and cellular effects of the compound’s action would depend on the nature of the product formed.
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 4’-Iodoacetophenone has been reported to participate in Pd (0)-catalyzed cross-coupling reactions with siloxane . It also takes part in Heck-Mizoroki reactions with styrene, catalyzed by Pd nanoparticles . These interactions involve the formation of covalent bonds between the carbon atoms of 4’-Iodoacetophenone and other molecules, leading to the formation of new compounds .
Cellular Effects
Its role in Pd (0)-catalyzed cross-coupling reactions suggests that it may influence cellular metabolism by participating in the synthesis of complex organic compounds .
Molecular Mechanism
At the molecular level, 4’-Iodoacetophenone exerts its effects through its participation in cross-coupling reactions. These reactions involve the formation of covalent bonds between the carbon atoms of 4’-Iodoacetophenone and other molecules, leading to the formation of new compounds . This process may influence gene expression and enzyme activity by altering the chemical environment within the cell .
Temporal Effects in Laboratory Settings
Its use in palladium-catalyzed coupling reactions suggests that it may be stable under certain conditions .
Metabolic Pathways
4’-Iodoacetophenone is involved in Pd (0)-catalyzed cross-coupling reactions, which are part of the broader class of carbon-carbon bond-forming reactions . These reactions are crucial in various metabolic pathways, particularly in the synthesis of complex organic compounds .
Subcellular Localization
Given its involvement in cross-coupling reactions, it may be found in regions of the cell where such reactions occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Iodoacetophenone can be synthesized through several methods. One common approach involves the iodination of acetophenone derivatives. For instance, the reaction of 4-acetylphenylboronic acid with iodine in the presence of a base can yield 4’-iodoacetophenone . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, where 4’-iodoacetophenone is formed by reacting acetophenone with iodobenzene in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, 4’-iodoacetophenone is typically produced using large-scale iodination reactions. The process involves the reaction of acetophenone with iodine and a suitable oxidizing agent under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.
Reduction Reactions: The carbonyl group in 4’-iodoacetophenone can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Reducing Agents: Such as sodium borohydride, used to reduce the carbonyl group to an alcohol.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the iodine atom.
Major Products Formed:
Coupling Products: Such as biaryl compounds formed in Suzuki-Miyaura reactions.
Reduced Products: Such as 4’-iodo-1-phenylethanol formed by the reduction of the carbonyl group.
Vergleich Mit ähnlichen Verbindungen
4’-Iodoacetophenone can be compared with other halogenated acetophenones, such as:
4’-Bromoacetophenone: Similar in structure but contains a bromine atom instead of iodine.
4’-Chloroacetophenone: Contains a chlorine atom and is commonly used in tear gas formulations.
4’-Fluoroacetophenone: Contains a fluorine atom and is used in various organic synthesis reactions.
The uniqueness of 4’-iodoacetophenone lies in its high reactivity due to the presence of the iodine atom, making it a valuable reagent in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJWCDQGIPQBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158047 | |
| Record name | 1-(4-Iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-40-3 | |
| Record name | 4-Iodoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Iodoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13329-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-iodophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Iodoacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979JX4AA6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4'-Iodoacetophenone, also known as 4-iodoacetophenone, has the molecular formula C8H7IO and a molecular weight of 246.04 g/mol. [, , ] It's characterized by an acetophenone core structure, where an iodine atom is substituted at the para position of the phenyl ring. While spectroscopic data isn't provided in the provided abstracts, the presence of the carbonyl group and aromatic ring suggest characteristic peaks in IR and NMR spectra. [, , ]
A: 4'-Iodoacetophenone serves as a versatile substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, ] In these reactions, the carbon-iodine bond is activated by the palladium catalyst, allowing for the formation of a new carbon-carbon bond with a coupling partner, such as phenylboronic acid. []
A: Research indicates that 4'-iodoacetophenone can be used as a starting material for the synthesis of C3-symmetric star-shaped molecules containing α-amino acid (AAA) derivatives and dipeptides. [] This is achieved through a synthetic strategy involving trimerization and Negishi cross-coupling reactions. These C3-symmetric molecules hold potential for designing new ligands for asymmetric synthesis and peptide dendrimers. []
A: The presence of the iodine atom in 4'-iodoacetophenone allows it to participate in halogen bonding interactions. [, ] Studies using NMR spectroscopy and theoretical calculations have demonstrated that 4'-iodoacetophenone can form halogen bonds with polar solvents like DMSO. [, ] The electron-deficient region around the iodine atom interacts with the electron-rich oxygen atom of DMSO, leading to the formation of a halogen bond. [, ]
A: 4'-Iodoacetophenone exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita. [] In vitro studies showed that 4'-iodoacetophenone effectively inhibited the nematode with an EC50/24 h value of 15 ± 4 mg L-1, demonstrating its potential as a lead compound for developing new nematicides. []
A: Converting 4'-iodoacetophenone into chalcones through condensation reactions with various benzaldehydes can alter its nematicidal activity. [] The specific substitution pattern on the resulting chalcone influences its efficacy against Meloidogyne incognita. [] This highlights the potential for structure-activity relationship (SAR) studies to optimize the nematicidal activity of 4'-iodoacetophenone derivatives.
A: Yes, researchers have developed an electrochemical method for converting 4'-iodoacetophenone to 1-(4-iodophenyl)ethanol. [] This method utilizes a catalytic amount of Sb(III) and proceeds with high yield (94%) under specific electrochemical conditions (−3.7 mA/cm2, 6F/mol, Pb cathode). []
A: 4'-Iodoacetophenone acts as a reactant in palladium-catalyzed enantioselective Heck arylation reactions conducted in chiral ionic liquids (CILs). [] These reactions use CILs containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations. [] The reactions primarily yield 2-aryl-2,3-dihydrofuran, with the yield and enantioselectivity significantly influenced by the type of non-chiral cations present in the CILs. []
A: The crystal structure of 4'-iodoacetophenone azine is characterized by a near-perfect dipole parallel-alignment, contributing to its highly anisotropic nature. [] This specific arrangement of molecules within the crystal lattice influences its physical and chemical properties. []
A: Researchers utilize optically active (2-cyclohexenyl)difluorophenylsilane, a derivative incorporating a cyclohexenyl group, in palladium-catalyzed cross-coupling reactions with 4'-iodoacetophenone. [] This study examines how different fluoride sources, specifically tetrabutylammonium fluoride and cesium fluoride, influence the stereochemistry of the resulting cross-coupled product. [] These findings provide insights into the mechanism of chirality transfer in palladium-catalyzed cross-coupling reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















